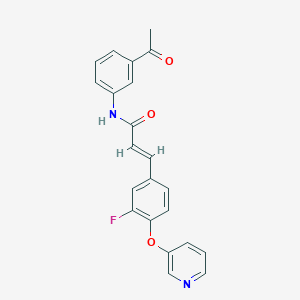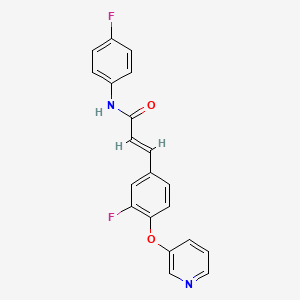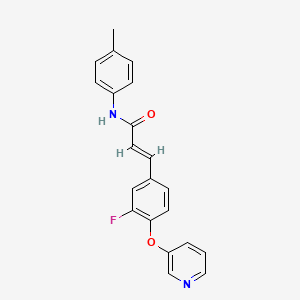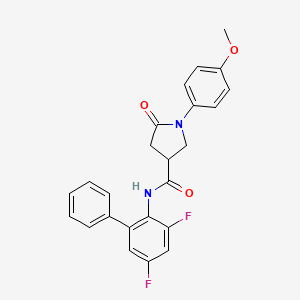
(E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AF-1 or BMS-599626 and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide is not fully understood. However, it has been suggested that the compound acts as an inhibitor of various enzymes and signaling pathways involved in cancer progression, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
(E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential to interact with other compounds in the experimental system.
Direcciones Futuras
There are several future directions for research on (E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of the potential of the compound to be used in combination with other therapeutic agents to enhance its efficacy.
4. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine its safety and efficacy in humans.
Conclusion:
In conclusion, (E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide is a chemical compound that has shown promising results in preclinical studies for its potential applications in various fields such as cancer therapy, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide involves the reaction of 3-fluoro-4-pyridin-3-yloxybenzaldehyde with 3-acetylphenylboronic acid, followed by the addition of prop-2-yn-1-amine. The reaction is catalyzed by palladium acetate and triphenylphosphine in the presence of an organic solvent such as dichloromethane or tetrahydrofuran.
Aplicaciones Científicas De Investigación
(E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been extensively studied for its potential applications in various fields such as cancer therapy, inflammation, and neurodegenerative diseases. The compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent.
Propiedades
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-15(26)17-4-2-5-18(13-17)25-22(27)10-8-16-7-9-21(20(23)12-16)28-19-6-3-11-24-14-19/h2-14H,1H3,(H,25,27)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDGAVPUHALEOU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(N-ethyl-2,4-dimethylanilino)acetamide](/img/structure/B7552034.png)
![1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552039.png)
![N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7552047.png)

![2-(3-fluorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7552071.png)
![2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7552078.png)

![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide](/img/structure/B7552116.png)
![3-fluoro-N-[4-methyl-5-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]thiophen-2-yl]benzamide](/img/structure/B7552119.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methoxyphenyl)sulfanylethanone](/img/structure/B7552126.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[2-(2-methylphenoxy)ethyl]prop-2-enamide](/img/structure/B7552134.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7552138.png)
![6-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7552141.png)